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Introduction and History

Ethylone, also known as 3,4-methylenedioxy-N-ethylcathinone (MDEC) or Bk-MDEA, is a
synthetic cathinone of the phenethylamine and amphetamine chemical classes. It is the [3-keto
analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve"). As a member of the new
psychoactive substances (NPS) family, ethylone has a relatively short history of human use.

Its emergence on the illicit drug market was first noted in the United States in late 2011.[1] Data
from the National Forensic Laboratory Information System (NFLIS) shows a significant increase
in law enforcement encounters with ethylone, rising from 14 reports in 2011 to a peak of 8,625
reports in 2015. It has often been marketed as or sold as a replacement for "Molly" (MDMA)
and methylone.

Ethylone's legal status has evolved in response to its proliferation. In the United States, it is
controlled as a Schedule | substance under the Controlled Substances Act, being a positional
isomer of butylone.[2] Internationally, it is classified as a Schedule Il psychotropic substance
under the 1971 UN Convention. Various countries, including the UK (Class B), Brazil (Class
F2), Germany (Anlage 1), and China (controlled since 2015), have also implemented controls
on the substance.[1]

It is important to distinguish ethylone from eutylone (bk-EBDB), a structural isomer that saw a
surge in prevalence after 2019 following bans on similar compounds. While structurally related,
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their pharmacological profiles may differ.

Chemical Properties and Synthesis

Ethylone is formally named (RS)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one. It
exists as a racemic mixture. Research has identified that ethylone hydrochloride can exist as
two distinct conformational polymorphs, which can be distinguished using analytical techniques
such as FTIR, FT-Raman, and powder XRD.

Table 1: Chemical and Physical Properties of Ethylone

Property Value
(RS)-1-(1,3-benzodioxol-5-yl)-2-
IUPAC Name )
(ethylamino)propan-1-one
Synonyms MDEC, Bk-MDEA
Chemical Formula C12H15NOs
Molar Mass 221.256 g-mol—1
CAS Number 1112937-64-0
Typically a white or off-white powder/crystalline
Appearance

solid

Synthesis of Ethylone Hydrochloride

The chemical synthesis of cathinones like ethylone is generally a two-step process. The
following diagram illustrates a common synthetic pathway for producing ethylone
hydrochloride.
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Step 1: a-Bromination

1-(1,3-Benzodioxol-5-yl)propan-1-one

Br2 / Acetic Acid

Step 2: Nucleophilic Substitution

2-Bromo-1-(1,3-benzodioxol-5-yl)propan-1-one Ethylamine (C2HsNH2)

P Ethylone (freebase)

HCI in ether

Step 3: Salvt Formation

Ethylone Hydrochloride

Click to download full resolution via product page

Caption: General synthetic pathway for Ethylone Hydrochloride.

Experimental Protocol: Synthesis of Ethylone
Hydrochloride

This protocol is a generalized representation based on common cathinone synthesis methods
and should be performed by qualified personnel in a controlled laboratory setting.
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¢ o-Bromination:

o

Dissolve the precursor, 1-(1,3-benzodioxol-5-yl)propan-1-one, in a suitable solvent such
as glacial acetic acid.

Slowly add an equimolar amount of bromine (Brz) to the solution while stirring. The
reaction is typically performed at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

Upon completion, the reaction mixture is poured into water, and the resulting precipitate,
2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one, is filtered, washed, and dried.

e Nucleophilic Substitution (Amination):

[¢]

Dissolve the a-brominated intermediate in a suitable organic solvent like dichloromethane
or acetonitrile.

Add an excess (typically 2-3 equivalents) of ethylamine to the solution.

Stir the mixture at room temperature for several hours until the reaction is complete, as
indicated by TLC.

Wash the reaction mixture with water and then with a mild acid to remove excess
ethylamine.

Dry the organic layer over an anhydrous salt (e.g., MgSOa), filter, and evaporate the
solvent under reduced pressure to yield ethylone freebase.

e Salt Formation:

[e]

o

[¢]

Dissolve the crude ethylone freebase in a non-polar solvent such as diethyl ether.
Slowly add a solution of hydrochloric acid in ether while stirring.

The ethylone hydrochloride salt will precipitate out of the solution.
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o Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain
the final product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed

for purification.

Pharmacology

Ethylone is a central nervous system stimulant that exerts its effects by interacting with
monoamine transporters. Its pharmacological profile has been described as a "cocaine-MDMA-
mixed" type.[2]

Pharmacodynamics: Interaction with Monoamine
Transporters

Ethylone acts as a non-selective inhibitor of the dopamine (DAT), norepinephrine (NET), and
serotonin (SERT) transporters, which blocks the reuptake of these neurotransmitters from the
synaptic cleft.[2] Additionally, similar to MDMA, it functions as a serotonin releasing agent.[2]

This dual action as both a reuptake inhibitor and a releaser, particularly at SERT, is thought to

underpin its psychoactive effects.

Table 2: In Vitro Monoamine Transporter Inhibition by Ethylone

Potency (ICso in

Transporter Assay Type M) Reference
M

Dopamine (DAT) Uptake Inhibition 25-57 [1]

Norepinephrine (NET)  Uptake Inhibition 25-57 [1]

Serotonin (SERT) Uptake Inhibition 25-57 [1]

Note: The referenced study provides a non-selective potency range. More specific ICso values
for each transporter are needed for a complete profile.
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Caption: Ethylone's mechanism of action at DAT and SERT.

Experimental Protocol: Monoamine Transporter Uptake
Inhibition Assay

This protocol outlines a general procedure for determining the 1Cso values of a test compound
like ethylone at monoamine transporters using transfected cell lines.

o Cell Culture:

o Culture Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine
(hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in appropriate media
and conditions until confluent.

o Assay Preparation:

o Plate the cells in multi-well plates (e.g., 96-well) and allow them to adhere.
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o On the day of the experiment, wash the cells with a Krebs-HEPES buffer (pH 7.4).

e Drug Incubation:
o Prepare serial dilutions of ethylone in the buffer.

o Pre-incubate the cells with varying concentrations of ethylone (or a reference inhibitor for
control wells) for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

o Uptake Initiation and Termination:

o Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a
radiolabeled substrate (e.g., [BH]dopamine, [3H]serotonin, or [2H]norepinephrine) to each
well.

o Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

o Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold
buffer.

e Quantification and Data Analysis:
o Lyse the cells and transfer the lysate to scintillation vials.
o Quantify the amount of radioactivity in the cell lysate using a scintillation counter.

o Determine non-specific uptake in the presence of a high concentration of a known potent
inhibitor (e.g., cocaine for DAT).

o Calculate the specific uptake at each ethylone concentration and plot the percentage of
inhibition against the log concentration of ethylone.

o Determine the ICso value (the concentration that inhibits 50% of specific uptake) using
non-linear regression analysis.

Pharmacokinetics and Metabolism
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Studies in both rats and humans indicate that ethylone is metabolized through several key
pathways.[1] The parent compound is often found in higher concentrations in urine than its
metabolites.

The primary metabolic routes are:
o Demethylenation: The methylenedioxy ring is opened.

« O-methylation: Following demethylenation, the resulting catechol is methylated to form 4-
hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.

» Conjugation: The hydroxylated metabolites undergo phase Il conjugation with glucuronic acid
and/or sulfates.

Minor metabolic pathways include:
» N-deethylation: Removal of the N-ethyl group to form the primary amine.

» [B-Keto Reduction: Reduction of the ketone group to a secondary alcohol.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b12757671?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364041/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Major Pathways

Ethylone

~

[Demethylenation]

[ Dihydroxy Metabolite
(

Catechol Intermediate)

O-Methylation
(COMT)

N-deethylation

-Keto Reduction

[Primary Amine Metabolite] @Icohol Metabolite]

AN e
\ e
AN P
N e

Excreted Metabolites

4-Hydroxy-3-methoxy &
3-Hydroxy-4-methoxy Metabolites

:

Conjugation
(Glucuronidation/Sulfation)

Excreted Metabolites

© 2025 BenchChem. All rights reserved.

9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Blood Sample (1 mL)

Spike with Condition SPE Cartridge
Internal Standard (ethylone-ds) (Methanol H20, Buffer)

Load Sample

Wash Cartridge
(H20, Acid, Methanol)

Dry Cartridge

Elute Analyte
(Ammoniated Solvent)

[Evaporate to Dryness]

'

G)erivatize with PFPAD

[vaporate to Dryness]

Reconstitute in
Ethyl Acetate

Inject into GC-MS

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b12757671?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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